Product packaging for 4-bromo-1H-indazole(Cat. No.:CAS No. 186407-74-9)

4-bromo-1H-indazole

Cat. No.: B070932
CAS No.: 186407-74-9
M. Wt: 197.03 g/mol
InChI Key: KJIODOACRIRBPB-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffolds in Medicinal Chemistry and Organic Synthesis

Indazole, a fused aromatic system composed of a benzene (B151609) ring and a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. chemblink.com Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties. nih.govtaylorandfrancis.comontosight.ai The unique structural and electronic features of the indazole nucleus, with its ten π-electrons, allow for critical interactions with biological targets like enzymes and receptors. longdom.orglongdom.org This has led to the incorporation of the indazole motif into several FDA-approved drugs, such as the anticancer agent niraparib (B1663559) and the antiemetic granisetron. nih.govresearchgate.net

In organic synthesis, the indazole ring serves as a versatile precursor for the construction of more complex heterocyclic systems. researchgate.net The development of new synthetic methodologies for creating diverse indazole derivatives is an active area of research, driven by the continuous demand for novel therapeutic agents and functional materials. ingentaconnect.com

Role of Halogenation (Bromine) in Indazole Chemistry

The introduction of a halogen atom, particularly bromine, onto the indazole scaffold significantly enhances its synthetic utility. chim.it The bromine atom in 4-bromo-1H-indazole acts as a versatile handle for a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. chim.itrsc.org This allows for the introduction of a wide range of substituents at the 4-position of the indazole ring, enabling the synthesis of diverse libraries of compounds for drug discovery and material science applications.

Furthermore, the presence of bromine can influence the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability, which are crucial parameters in drug design. chemblink.com The electronic properties conferred by the halogen substituent can also be valuable in the development of functional materials like organic semiconductors. vulcanchem.com

Historical Context and Evolution of Research on this compound

While the indazole ring system has been known for over a century, dedicated research into specifically substituted derivatives like this compound has seen a significant surge in recent decades. This is largely due to the advent of modern synthetic techniques, particularly palladium-catalyzed cross-coupling reactions, which have unlocked the synthetic potential of aryl halides. Early research often focused on the fundamental reactivity of the indazole core, while more recent studies have shifted towards its application in targeted drug design and the synthesis of functional materials. The evolution of research has been marked by the development of more efficient and regioselective methods for the synthesis and functionalization of this compound, driven by the increasing recognition of its value as a key building block in contemporary chemical and pharmaceutical research.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, often involving the bromination of an indazole precursor or the cyclization of a suitably substituted aniline (B41778) derivative.

Common Synthetic Routes

One common approach involves the direct bromination of 1H-indazole. However, controlling the regioselectivity of this reaction can be challenging. A more controlled method starts with a pre-functionalized aniline. For instance, a multi-step synthesis can begin with 2-fluoroaniline, which undergoes chlorination and then bromination to yield 2-bromo-4-chloro-6-fluoroaniline. This intermediate is then subjected to diazotization and cyclization to form the indazole core.

Another patented method describes the synthesis of 4-bromo-5-methyl-1H-indazole starting from 2-bromo-4-fluorotoluene. google.com This involves a reaction with lithium diisopropylamide (LDA) and dimethylformamide (DMF) to introduce a formyl group, followed by reaction with methoxylamine hydrochloride and subsequent cyclization with hydrazine (B178648) hydrate. google.com

Continuous flow synthesis has also been employed for the industrial production of halogenated indazoles, offering enhanced efficiency and safety.

Chemical Properties and Reactivity

The bromine atom at the 4-position of the indazole ring is the primary site of reactivity, making it a key substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling: this compound readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids, allowing for the introduction of aryl and heteroaryl substituents at the C4 position. rsc.orgnih.gov This is a widely used method for the synthesis of 4-aryl-1H-indazoles.

Heck and Sonogashira Couplings: The compound can also undergo Heck reactions with alkenes and Sonogashira couplings with terminal alkynes, providing access to 4-vinyl and 4-alkynyl-1H-indazole derivatives, respectively. researchgate.net These reactions further expand the diversity of accessible structures.

N-Arylation and N-Alkylation: The nitrogen atoms of the indazole ring can also be functionalized. N-arylation and N-alkylation reactions, often catalyzed by copper or palladium, allow for the introduction of various substituents on the pyrazole ring, leading to the synthesis of N-substituted 4-bromo-1H-indazoles. beilstein-journals.org

Applications in Research

The versatility of this compound as a synthetic intermediate has led to its use in a wide range of research applications, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry

Building Block for Kinase Inhibitors: A significant application of this compound is in the synthesis of kinase inhibitors. fluoromart.comsmolecule.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The indazole scaffold is a common feature in many kinase inhibitors, and this compound serves as a key starting material for the synthesis of these complex molecules. fluoromart.com

Neurodegenerative Diseases: Research has explored the potential of indazole derivatives in the treatment of neurodegenerative diseases. taylorandfrancis.comchemimpex.com this compound can be used to synthesize compounds that modulate neurotransmitter systems or inhibit enzymes like GSK-3, which are implicated in conditions such as Alzheimer's and Parkinson's diseases. nih.govgoogle.com

Anti-inflammatory Agents: The indazole scaffold is also found in compounds with anti-inflammatory properties. ontosight.aiechemi.com this compound can be utilized as a precursor to synthesize novel anti-inflammatory agents by introducing various functional groups through cross-coupling reactions.

Organic Synthesis

Precursor for Complex Heterocyclic Systems: Beyond its use in medicinal chemistry, this compound is a valuable precursor for the synthesis of more complex heterocyclic systems. The bromine atom can be readily transformed into other functional groups, allowing for the construction of novel polycyclic and fused heterocyclic structures.

Functional Materials: The electronic properties of halogenated indazoles make them interesting candidates for applications in material science. vulcanchem.com this compound and its derivatives have been investigated for their potential use in the development of organic semiconductors and dye-sensitized solar cells. ossila.com

Recent Research and Future Outlook

Recent research continues to uncover new applications and synthetic methodologies for this compound. Innovations in catalysis, such as the development of more efficient and selective cross-coupling catalysts, are further expanding the synthetic utility of this compound. ingentaconnect.com The exploration of green chemistry approaches, including microwave-assisted synthesis and the use of environmentally benign solvents, is also a growing trend in the synthesis of indazole derivatives. rasayanjournal.co.in

Future research is likely to focus on the development of novel therapeutic agents derived from this compound, targeting a wider range of diseases. Furthermore, its application in the field of materials science, particularly in the development of advanced electronic and optical materials, is expected to grow. The continued exploration of the chemical space accessible from this versatile building block holds significant promise for future discoveries in both chemistry and medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B070932 4-bromo-1H-indazole CAS No. 186407-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIODOACRIRBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625169
Record name 4-Bromo-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186407-74-9
Record name 4-Bromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-indazole
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Advanced Synthetic Methodologies for 4 Bromo 1h Indazole and Its Precursors

Strategies for Regioselective Bromination of Indazole Core Structures

Achieving regioselectivity in the bromination of the indazole core is a significant challenge due to the multiple reactive positions on the bicyclic system. The position of bromination is highly dependent on the directing effects of existing substituents. vulcanchem.com

Direct C-H Bromination Approaches

Direct C-H bromination offers an atom-economical approach to halogenated indazoles. A notable method involves the direct and regioselective C7-bromination of 4-substituted 1H-indazoles. nih.gov This has been achieved efficiently, setting the stage for further functionalization, such as palladium-mediated Suzuki–Miyaura reactions. nih.gov

Electrophilic brominating agents like N-bromosuccinimide (NBS) are widely used. vulcanchem.com For instance, the bromination of 2-phenyl-2H-indazole with NBS can yield mono-substituted products with high efficiency, particularly in green solvents like ethanol. rsc.org The choice of solvent and the stoichiometry of the brominating agent are critical to control the reaction and avoid the formation of di-brominated byproducts. rsc.org

Ultrasound assistance has also been explored as a novel and efficient protocol for the C-H bromination of indazoles at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. researchgate.netrsc.org This method offers mild conditions and rapid reaction times. rsc.org

Precursor-Based Bromination Methods

An alternative strategy involves the bromination of a precursor molecule prior to the formation of the indazole ring. This approach often provides better control over regioselectivity. For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine begins with the regioselective bromination of 2,6-dichlorobenzonitrile. nih.gov

Similarly, 5-bromo-4-fluoro-1H-indazole can be synthesized from 3-fluoro-2-methylaniline, which undergoes bromination, followed by a ring closure reaction and deprotection. google.com Another example is the preparation of methyl 3-bromo-1H-indazole-5-carboxylate, where 1H-indazole-5-carboxylic acid or its methyl ester is brominated using NBS. The presence of the carboxylate group at the 5-position directs the bromination to the 3-position due to electronic effects.

Cyclization Reactions for 4-Bromo-1H-Indazole Ring Formation

The construction of the indazole ring is a pivotal step in the synthesis of this compound. Both metal-catalyzed and metal-free methods have been developed for this purpose.

Metal-Catalyzed Cyclizations

Palladium-catalyzed reactions are prominent in the synthesis of indazole derivatives. For instance, a palladium-catalyzed cyclization of arylhydrazones can form the 1H-indazole framework. rsc.org Copper-catalyzed reactions also play a significant role. A method for synthesizing 1H-indazoles involves a copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov

A patented route for preparing 4-bromo-6-chloro-1H-indazole utilizes directed metalation with a lithium reagent, followed by the formation of an oxime derivative and subsequent cyclization with hydrazine (B178648) hydrate. Rhodium(III)-promoted double C-H activation and cross-coupling of aldehyde phenylhydrazones also provides an efficient route to 1H-indazoles. nih.gov

Table of Metal-Catalyzed Cyclization Methods

Catalyst Precursor Product Reference
Palladium(II) acetate (B1210297) 2-bromobenzaldehyde and monosubstituted hydrazine 2-Aryl-2H-indazoles thieme-connect.de
Copper(I) oxide o-haloaryl N-sulfonylhydrazones 1H-indazoles nih.gov

Metal-Free Cyclization Pathways

Metal-free approaches are gaining traction due to their environmental and economic advantages. researchgate.net One such method involves the synthesis of 5-bromo-4-fluoro-1H-indazole through a three-step reaction starting from 3-fluoro-2-methylaniline, which includes a ring closure reaction. google.com Another strategy involves the rearrangement of 7-nitroisatins in the reaction with hydrazine hydrate, forming the pyrazole (B372694) ring via direct metal-free C-H amination. researchgate.net

Protecting Group Strategies in this compound Synthesis

The use of protecting groups is crucial in the synthesis of complex indazole derivatives to ensure regioselectivity and prevent unwanted side reactions. vulcanchem.com The indazole nitrogen can be protected with various groups, and the choice of protecting group can influence the outcome of subsequent reactions.

For instance, in the synthesis of 4-bromo-1-methyl-1H-indazole, the methylation of this compound with methyl iodide in the presence of a base like potassium carbonate leads to a mixture of N1 and N2 methylated isomers, which can then be separated. chemicalbook.com The use of a tetrahydropyran (B127337) (THP) protecting group has also been explored, where selective N-1 or N-2 protection can be achieved by controlling the reaction time. rsc.org In some cases, protecting groups like Boc (tert-butyloxycarbonyl) are necessary, especially when dealing with multiple reactive sites, such as in the dual amination of brominated indazoles. vulcanchem.com

The selection of a suitable protecting group strategy is often a critical factor in the successful synthesis of specifically substituted this compound derivatives.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including this compound, to develop more environmentally benign and sustainable processes. These approaches focus on reducing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

One notable green approach involves the use of microwave-assisted organic synthesis (MAOS). This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. For instance, a highly efficient, eco-friendly, one-pot microwave-assisted method has been developed for the synthesis of 1H-indazole derivatives. ajrconline.org This method involves the cyclization of aryl hydrazones, formed from salicylaldehydes and hydrazine hydrates, under microwave irradiation, resulting in good to excellent yields. ajrconline.org While not explicitly detailed for this compound itself, the general applicability of this method to substituted indazoles suggests its potential as a greener alternative. ajrconline.org The advantages of microwave-assisted synthesis include shorter reaction times, which can be reduced from hours to minutes, and often leads to higher product yields and purity. ajrconline.org

Another key aspect of green chemistry is the use of less hazardous and more environmentally friendly solvents. Research has explored the use of solvents like polyethylene (B3416737) glycol (PEG)-400, which is a reusable and green solvent, for the synthesis of indazole derivatives. researchgate.net A study demonstrated the synthesis of 2H-indazoles using copper oxide nanoparticles supported on activated carbon as a heterogeneous catalyst in PEG-400. acs.org This method highlights the potential for using greener solvents and recyclable catalysts in the synthesis of indazoles, which could be adapted for this compound. acs.org

The development of metal-free synthesis routes is also a significant goal in green chemistry to avoid the use of often toxic and expensive transition metal catalysts. researchgate.net Some research has focused on the synthesis of indazoles through the rearrangement of 7-nitroisatins with hydrazine hydrate, which proceeds via a direct metal-free C-H amination. researchgate.net While this specific example does not produce this compound, it represents a move towards more sustainable, metal-free synthetic strategies. researchgate.net

Furthermore, some patented methods, while not explicitly labeled as "green," incorporate elements that align with green chemistry principles. For example, a method for preparing 4-bromo-5-methyl-1H-indazole was developed to avoid the use of sulfuric and nitric acid for nitration, which generates a large amount of waste acid and poses safety risks. google.com This alternative method, involving lithium diisopropylamide and subsequent reactions, demonstrates an effort to move away from hazardous traditional reagents. google.com

The table below summarizes some green chemistry approaches relevant to the synthesis of indazole derivatives, which could potentially be applied to the synthesis of this compound.

Green Chemistry ApproachKey FeaturesPotential Application to this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, improved yields, lower energy consumption. ajrconline.orgCould be applied to the cyclization step in the synthesis of this compound to increase efficiency. ajrconline.org
Use of Green Solvents Replacement of hazardous organic solvents with environmentally benign alternatives like PEG-400. researchgate.netacs.orgThe synthesis could be performed in a green solvent to reduce environmental impact. researchgate.netacs.org
Heterogeneous Catalysis Use of recyclable catalysts, such as copper oxide on activated carbon, to simplify purification and reduce waste. acs.orgA recyclable catalyst could be employed in coupling or cyclization reactions. acs.org
Metal-Free Synthesis Avoidance of toxic and expensive transition metal catalysts. researchgate.netDeveloping a metal-free cyclization or functionalization strategy would enhance the sustainability of the synthesis. researchgate.net
Avoidance of Hazardous Reagents Replacing harsh and dangerous reagents like concentrated acids with milder alternatives. google.comEliminating the use of strong acids in nitration or other steps would improve the safety and environmental profile of the process. google.com

Chemical Reactivity and Functionalization of 4 Bromo 1h Indazole

Cross-Coupling Reactions at the Bromine Moiety

The bromine atom at the C4 position is a key handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating C-C and C-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. For 4-bromo-1H-indazole, this reaction enables the introduction of a variety of aryl and heteroaryl substituents at the C4 position, a crucial modification in the synthesis of many biologically active compounds. xmu.edu.cn The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. bldpharm.com

The choice of catalyst, base, and solvent system is critical for achieving high yields. While aryl iodides are generally more reactive than aryl bromides, effective conditions have been developed for the coupling of bromoindazoles. bldpharm.com Studies on related bromoindazole isomers provide insight into typical reaction conditions. evitachem.comcymitquimica.com For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems based on palladium(II) acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands (e.g., RuPhos) are commonly employed. xmu.edu.cncymitquimica.com A variety of bases, including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄), are used to facilitate the transmetalation step. evitachem.comcymitquimica.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles

Catalyst System Base Solvent Temperature (°C) Yield (%) Reference
Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 80-100 Good xmu.edu.cn
Pd(OAc)₂ / RuPhos K₃PO₄ Dioxane / H₂O 140 (MW) 70-95 cymitquimica.com
PdCl₂(dppf) K₂CO₃ Dioxane 100 65-88 evitachem.com

This table presents generalized conditions based on studies of various bromoindazole isomers. Specific optimization for this compound may be required.

Beyond arylation, the bromine atom at C4 facilitates other important C-C bond-forming reactions, such as the Heck and Sonogashira couplings.

The Heck reaction couples the aryl bromide with an alkene to form a new substituted vinyl group at the C4 position. thieme-connect.debeilstein-journals.org This transformation is typically catalyzed by a palladium complex, such as Pd(OAc)₂, often in the presence of a phosphine ligand and a base like triethylamine (B128534) (TEA) in a polar aprotic solvent (e.g., DMF). google.combeilstein-journals.org The reaction provides a direct route to stilbene (B7821643) and cinnamate (B1238496) analogues of indazole.

The Sonogashira coupling enables the direct alkynylation of the C4 position by reacting this compound with a terminal alkyne. rsc.org This reaction characteristically uses a dual catalyst system, consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. nih.govvulcanchem.com An amine base, such as triethylamine or diisopropylamine, is used as both the base and, in some cases, the solvent. vulcanchem.com This method is highly efficient for creating aryl-alkyne linkages, which are valuable precursors for more complex heterocyclic systems. Studies on dihaloindazoles show that coupling occurs selectively at the more reactive C-I bond before reacting at the C-Br bond, highlighting the feasibility of such transformations at the C4-bromo position under appropriate conditions. sapub.org

Suzuki-Miyaura Coupling for Arylation

N-Alkylation and N-Arylation Strategies on the Indazole Nitrogen Atoms (N1, N2)

The presence of two nucleophilic nitrogen atoms (N1 and N2) in the pyrazole (B372694) ring of this compound introduces the challenge and opportunity of regioselective functionalization. Alkylation or arylation can occur at either nitrogen, leading to two distinct regioisomers: 1-substituted-4-bromo-1H-indazoles and 2-substituted-4-bromo-2H-indazoles. sapub.org The 1H-tautomer is generally considered the more thermodynamically stable form.

Direct N-alkylation of 1H-indazoles often yields a mixture of N1 and N2 products, with the ratio being highly dependent on the reaction conditions. Control over regioselectivity is a key synthetic challenge, and several factors have been identified to influence the outcome.

Base and Solvent: The choice of base and solvent system is paramount. For instance, using sodium hydride (NaH) in a less polar, coordinating solvent like tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the N1-alkylated product. In contrast, conditions using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures or favor the N2 isomer. The use of Mitsunobu conditions (e.g., DIAD/PPh₃) has also been reported to show a strong preference for N2-alkylation.

Substituents on the Indazole Ring: The electronic and steric nature of existing substituents on the indazole core significantly impacts the N1/N2 ratio. Electron-withdrawing groups at positions C3 or C7 have been shown to direct alkylation to the N2 position.

Nature of the Electrophile: The type of alkylating or arylating agent can also influence selectivity. Simple alkyl halides are common, but different outcomes can be observed with other electrophiles like α-halo carbonyls or through copper-catalyzed N-arylation with aryl halides. Copper-catalyzed N-arylation using catalysts like copper(I) iodide (CuI) often proceeds under milder conditions than palladium-catalyzed systems for this purpose.

Table 2: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Indazoles

Conditions Predominant Isomer Rationale/Observation Reference
NaH in THF N1 Favored for many substituted indazoles; proposed cation coordination.
K₂CO₃ or Cs₂CO₃ in DMF Mixture or N2 Common conditions often leading to mixtures; sensitive to substrate.
Mitsunobu (DIAD/PPh₃) N2 Strong preference observed for N2-alkylation.
Acidic conditions (with trichloroacetimidates) N2 High selectivity for the N2 isomer is achieved.

Recent studies using Density Functional Theory (DFT) have provided a deeper understanding of the mechanisms governing regioselectivity in indazole alkylation. The outcome is a result of a delicate balance between kinetic and thermodynamic control, as well as specific interactions between the indazole anion, the counter-ion, and the solvent.

For N1-selective alkylations using sodium hydride (NaH) in THF, a coordination mechanism has been proposed. It is suggested that the sodium cation (Na⁺) forms a chelated, six-membered ring intermediate involving the N2 atom and an electron-rich atom on a C3 substituent, sterically hindering the N2 position and directing the incoming electrophile to the N1 atom. A similar chelation mechanism involving the cesium cation (Cs⁺) has been proposed for N1-alkylation under different conditions.

Conversely, N2-selectivity is often driven by other factors. In more polar solvents like DMF, solvent-separated ion pairs may predominate, reducing the influence of cation chelation and allowing steric and electronic factors of the indazole itself to dictate the site of attack. Quantum mechanical analyses suggest that while the 1H-tautomer is more stable, the reaction can proceed through the less stable but potentially more nucleophilic 2H-tautomer, or that the transition state leading to the N2 product is favored under specific acidic conditions.

Regioselectivity Control in N-Functionalization

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

Beyond functionalization at the bromine and nitrogen atoms, the carbocyclic (benzene) portion of the this compound ring can also undergo substitution reactions.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of indazole is susceptible to electrophilic attack, similar to other bicyclic aromatic systems. The existing bromine at C4 and the fused pyrazole ring will direct incoming electrophiles to the C5, C6, or C7 positions. The bromine atom is an ortho-, para-director but is deactivating, while the pyrazole ring's influence is more complex. Studies on related indazoles show that electrophilic substitution such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with N-bromosuccinimide, NBS) is feasible. For example, nitration of 6-bromo-1H-indazole has been shown to yield 6-bromo-4-nitro-1H-indazole, indicating that the C4 position is reactive. Therefore, nitration of this compound would be expected to occur at an available position, likely C7 or C5, depending on the precise reaction conditions and directing effects. However, the presence of multiple deactivating (Br) and activating/directing (pyrazole) groups can sometimes lead to mixtures of products.

Nucleophilic Substitution: The bromine atom at C4 can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols) via transition-metal-catalyzed reactions or, under harsh conditions, direct nucleophilic aromatic substitution (SₙAr). thieme-connect.de Direct SₙAr on the carbocyclic ring at positions other than C4 is generally difficult unless the ring is strongly activated by potent electron-withdrawing groups, such as nitro groups. For this compound itself, nucleophilic attack on the carbocyclic ring (displacing a hydrogen atom) is not a common transformation.

Click Chemistry Applications for this compound Derivatives

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high in yield, wide in scope, and form by-products that are easily removed. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry and has been instrumental in the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govdoi.org This methodology has been applied to bromo-1H-indazole derivatives to create novel molecular architectures with potential applications in medicinal chemistry and materials science. banglajol.info

The core principle involves the reaction of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to selectively form the 1,4-disubstituted triazole isomer. nih.govdoi.org For bromo-1H-indazole derivatives, this typically involves preparing either an azide or an alkyne functionalized bromo-1H-indazole, which is then reacted with a corresponding reaction partner.

A common strategy involves the N-alkylation of the bromo-1H-indazole ring with a propargyl group to introduce a terminal alkyne. For instance, 6-bromo-1H-indazole can be reacted with propargyl bromide to yield 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole. researchgate.net This alkynylated indazole can then undergo a CuAAC reaction with various organic azides to produce a library of 1,2,3-triazole-tethered 6-bromo-1H-indazole derivatives. banglajol.inforesearchgate.net

One study detailed the synthesis of a series of novel 1,2,3-triazole derivatives linked to 6-bromo-1H-indazole. banglajol.info The synthesis began with the preparation of various 2-azido-N-arylacetamide derivatives. These azides were then reacted with 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole via a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction. banglajol.inforesearchgate.net This approach provides a straightforward and efficient route to complex molecules with high yields. banglajol.info

The reaction conditions for these click chemistry applications are typically mild. The copper(I) catalyst can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.govsemanticscholar.org The reactions are often carried out in solvents such as a mixture of tert-butyl alcohol and water or dimethylformamide (DMF), water, and n-butanol at room temperature or slightly elevated temperatures. nih.govresearchgate.net

The resulting triazole-containing bromo-indazole compounds are of significant interest due to the diverse biological activities associated with both the indazole and triazole moieties. banglajol.inforesearchgate.net The triazole ring is a well-known pharmacophore found in numerous antifungal and anticancer agents. banglajol.info By combining these two heterocyclic systems through a stable triazole linkage, researchers aim to develop new therapeutic agents. banglajol.info

Below is a table summarizing a representative synthesis of 6-bromo-1H-indazole bearing 1,2,3-triazole analogs via click chemistry:

Table 1: Synthesis of 2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-arylacetamide Derivatives banglajol.inforesearchgate.net

EntryAryl Group (in 2-azido-N-arylacetamide)Product
1Phenyl2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide
24-Methylphenyl2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide
34-Methoxyphenyl2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide
44-ChlorophenylN-(4-chlorophenyl)-2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)acetamide
54-Nitrophenyl2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-nitrophenyl)acetamide

This modular approach allows for the creation of a diverse library of compounds by simply varying the substituent on the azide or alkyne partner. The bromine atom on the indazole ring also serves as a synthetic handle for further functionalization, for example, through Suzuki-Miyaura cross-coupling reactions, to introduce additional diversity. nih.gov

In another example, researchers synthesized nitroindazole derivatives functionalized with triazole units. nih.gov This was achieved by first alkylating a nitroindazole with 1,2-dibromoethane, followed by conversion of the resulting bromoethyl derivative to an azide. This azide-functionalized nitroindazole was then subjected to a CuAAC reaction with various terminal alkynes, such as 1-ethynylbenzene and its derivatives, to yield the corresponding 1,4-disubstituted triazoles in good yields. nih.gov

The click chemistry approach has proven to be a powerful tool for the functionalization of bromo-1H-indazoles, providing efficient access to a wide range of complex heterocyclic systems. nih.govbanglajol.info

Medicinal Chemistry and Biological Evaluation of 4 Bromo 1h Indazole Derivatives

Structure-Activity Relationship (SAR) Studies of 4-Bromo-1H-Indazole Scaffolds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR analyses have provided critical insights into how different substituents and their positions on the indazole ring influence biological activity.

Research on 1H-indazole derivatives as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer, has highlighted the importance of the 1H-indazole scaffold for inhibitory activity. nih.gov SAR studies revealed that substitutions at both the 4- and 6-positions of the indazole ring significantly impact the compound's inhibitory potency. nih.gov For instance, the introduction of a bromine atom at the 4-position is a key feature in some of the synthesized derivatives. mdpi.com Docking models suggest that the 1H-indazole motif interacts effectively with the heme ferrous ion and hydrophobic pockets of the IDO1 enzyme, securing its inhibitory action. nih.gov

Furthermore, in the development of antibacterial agents targeting the FtsZ protein, SAR studies of this compound derivatives have been instrumental. The core this compound structure serves as a platform for modifications, and the nature and position of substituents elsewhere on the molecule dictate the potency and spectrum of antibacterial activity. nih.gov

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a wide array of therapeutic applications, demonstrating their versatility as a scaffold in drug discovery.

Anticancer Agents and Related Mechanisms

The this compound scaffold is a component of numerous derivatives investigated for their anticancer properties. chemimpex.com These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms. nih.gov

One key mechanism is the inhibition of crucial enzymes involved in cancer progression. For instance, derivatives of 4-bromo-6-chloro-1H-indazole have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer. They are also known to interfere with the phosphoinositide 3-kinase (PI3K) signaling pathway, which is critical for cell growth in various cancer cell lines, including breast cancer.

Indazole derivatives, in general, are known to target several protein kinases implicated in cancer. These include:

Anaplastic Lymphoma Kinase (ALK): Certain 3-aminoindazole derivatives have shown potent inhibitory activity against ALK. nih.gov

Epidermal Growth Factor Receptor (EGFR): 1H-indazole derivatives have been designed to display strong potencies against EGFR kinases, including mutant forms that confer resistance to other therapies. mdpi.com

Extracellular signal-regulated kinase 1/2 (ERK1/2): Indazole amide derivatives have been developed as potent inhibitors of ERK1/2, showing good enzymatic and cellular activity. nih.gov

Fibroblast Growth Factor Receptor (FGFR): 1H-indazole-based derivatives have been identified as inhibitors of FGFR kinases. nih.gov

Furthermore, some indazole derivatives have been found to inhibit indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme that helps cancer cells evade the immune system, making it an attractive target for cancer immunotherapy. nih.gov The development of 1H-indazol-4,7-dione derivatives as inhibitors of bromodomain-containing protein 4 (BRD4), which regulates the expression of oncogenes like c-Myc, has also shown promise in reducing tumor size in vivo. nih.gov

A study on a specific indazole derivative, compound 2f, demonstrated its ability to inhibit the proliferation and colony formation of breast cancer cells (4T1). nih.gov It induced apoptosis by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels in cancer cells. nih.gov Additionally, it was found to disrupt cancer cell migration and invasion by reducing the levels of matrix metalloproteinase-9 (MMP9) and increasing its inhibitor, TIMP2. nih.gov In vivo studies confirmed that this compound could suppress tumor growth without significant side effects. nih.gov

Antimicrobial and Antibacterial Efficacy (e.g., FtsZ Inhibition)

A significant area of research for this compound derivatives has been in the development of new antimicrobial and antibacterial agents. researchgate.netnih.gov These compounds have shown particular promise as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a bacterial protein essential for cell division and a novel target for antibiotics. nih.govsci-hub.senih.gov

A series of novel this compound derivatives were designed and synthesized as FtsZ inhibitors. nih.gov In vitro studies showed that these compounds exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov

Antibacterial Activity of this compound Derivatives Against Various Bacterial Strains
CompoundBacterial StrainActivityComparison
Compound 9S. pyogenes PS4 µg/mL32-fold more active than 3-MBA and curcumin, 2-fold more active than ciprofloxacin
Compound 12Penicillin-resistant S. aureus256-fold more potentthan 3-methoxybenzamide (B147233) (3-MBA)
Compound 18Penicillin-resistant S. aureus256-fold more potentthan 3-methoxybenzamide (3-MBA)
Compound 18S. aureus ATCC2921364-fold more potentthan 3-MBA, but 4-fold weaker than ciprofloxacin

Some of these synthesized compounds also demonstrated moderate inhibition of cell division in S. aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The indazole scaffold is considered a valuable motif in the development of new antimicrobial agents. researchgate.netresearchgate.net

Anti-inflammatory Properties

Indazole derivatives, including those based on the this compound scaffold, have been investigated for their anti-inflammatory properties. researchgate.netchemimpex.cominnovareacademics.in The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2). innovareacademics.in

Computational studies, including molecular docking and molecular dynamics simulations, have been used to design and evaluate 1H-indazole derivatives as potential COX-2 inhibitors. innovareacademics.in These studies have shown that certain derivatives, such as those with difluorophenyl and para-toluene groups, exhibit strong binding affinities to the COX-2 enzyme. innovareacademics.in For example, 6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl) methanone (B1245722) has been identified as a promising candidate. innovareacademics.in The stability of these compounds within the active site of COX-2 further supports their potential as selective anti-inflammatory agents. innovareacademics.in

In addition to COX-2 inhibition, the anti-inflammatory potential of indazole derivatives is a recognized aspect of their diverse biological profile. chemimpex.comtaylorandfrancis.com

Antiprotozoal and Antiparasitic Activities

The therapeutic reach of indazole derivatives extends to the treatment of protozoal and parasitic infections. researchgate.nettaylorandfrancis.com Studies have shown that certain indazole derivatives possess significant activity against various protozoa and parasites.

For instance, a series of 2H-indazole derivatives were evaluated for their activity against intestinal and vaginal pathogens, including the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov The results indicated that many of the synthesized compounds displayed more potent antiprotozoal activity than the standard drug, metronidazole. researchgate.netnih.gov

Furthermore, indazole N-oxide derivatives have been identified as a new class of potent antiprotozoal agents. researchgate.net These compounds have been tested in vitro against parasitic strains of Trypanosoma cruzi, the causative agent of Chagas disease, and have shown promising activity. researchgate.net Some derivatives have also demonstrated leishmanicidal activity against different Leishmania species. researchgate.net The mechanism of action for these antiprotozoal effects is being explored through various studies, including electrochemical behavior and inhibition of parasitic respiration. researchgate.net

Enzyme Inhibition Studies (e.g., FtsZ, COX-2, IDO1, ALK, EGFR, ERK1/2)

The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes. This targeted enzyme inhibition is a key strategy in the development of new drugs for various diseases.

FtsZ: As previously mentioned, this compound derivatives have been specifically designed as inhibitors of the bacterial cell division protein FtsZ, demonstrating their potential as novel antibacterial agents. nih.govsci-hub.se

COX-2: Derivatives of 4-bromo-indazole have shown potential as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and carcinogenesis. innovareacademics.in

IDO1: The 1H-indazole scaffold has been identified as a novel pharmacophore for the inhibition of indoleamine-2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.govmdpi.com SAR studies have emphasized the importance of substitutions at the 4- and 6-positions of the indazole ring for potent IDO1 inhibition. nih.gov

Kinases (ALK, EGFR, ERK1/2): The indazole core is present in many kinase inhibitors. Derivatives have been developed to target a range of kinases involved in cancer cell signaling, including Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and Extracellular signal-regulated kinase 1/2 (ERK1/2). mdpi.comnih.gov

The following table summarizes the enzyme inhibitory activities of various indazole derivatives:

Enzyme Inhibition by Indazole Derivatives
Enzyme TargetIndazole Derivative TypeTherapeutic AreaReference
FtsZThis compound derivativesAntibacterial nih.govsci-hub.se
COX-26-bromo-1H-indazole derivativesAnti-inflammatory innovareacademics.in
IDO11H-indazole derivativesAnticancer nih.govmdpi.com
ALK3-aminoindazole derivativesAnticancer nih.gov
EGFR1H-indazole derivativesAnticancer mdpi.com
ERK1/21H-indazole amide derivativesAnticancer nih.gov

Neuropharmacological Applications

The structural characteristics of this compound derivatives, particularly their potential to cross the blood-brain barrier, make them attractive candidates for neuropharmacological applications. vulcanchem.com Research has explored their utility in modulating key central nervous system targets, including monoamine oxidases and nicotinic acetylcholine (B1216132) receptors.

One significant area of investigation is the inhibition of monoamine oxidase (MAO), enzymes crucial for the degradation of neurotransmitters. vulcanchem.com Derivatives of 1H-indazol-3-amine have been synthesized and developed into pyrimido[1,2-b]indazoles, which function as selective, reversible, and competitive inhibitors of human monoamine oxidase B (MAO-B). sci-hub.se In cellular models of Parkinson's disease, a key analogue demonstrated neuroprotective effects by shielding human neuroblastoma SH-SY5Y cells from cell death induced by the neurotoxin 6-hydroxydopamine. sci-hub.se This finding highlights the potential of these compounds as therapeutic agents for neurodegenerative disorders like Parkinson's disease. sci-hub.se

Furthermore, indazole derivatives have been identified as potent ligands for nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype. google.com These receptors are ligand-gated ion channels that are widely distributed in the brain and are associated with various neurological and psychiatric conditions. google.com The development of compounds that act as ligands for the α7 nAChR subtype offers a promising avenue for treating diseases linked to malfunctioning nicotinic acetylcholine receptors. google.com The indazole core is also a component of antagonists for the 5-hydroxytryptamine (5-HT3) receptor and has been evaluated in analogs of tryptamines for activity as serotonin (B10506) receptor 2 agonists. acs.orgacs.org

Preclinical Development and Lead Optimization from this compound Analogues

The this compound scaffold has served as a valuable starting point for preclinical development and lead optimization across various therapeutic areas, most notably in oncology and infectious diseases. The process typically involves iterative cycles of design, synthesis, and biological evaluation to enhance potency, selectivity, and pharmacokinetic properties.

A common strategy involves using the 1H-indazole-3-amine structure as a hinge-binding fragment for kinase inhibitors. mdpi.com Through molecular hybridization strategies, series of derivatives have been synthesized and screened against various cancer cell lines. For instance, compound 6o emerged from such a screen, demonstrating a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM and favorable selectivity over normal cells. mdpi.com

Structure-guided drug design and fragment-led de novo design have been instrumental in optimizing indazole-based inhibitors. nih.gov For example, starting from a lead compound, new series of 1H-indazole derivatives were designed and synthesized as inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases. nih.gov This led to the identification of potent inhibitors, with further optimization guided by the established structure-activity relationships. nih.gov Similarly, virtual screening and structure-based optimization were employed to develop 3-methyl-1H-indazole derivatives as inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic reader implicated in cancer. nih.gov This effort identified new lead compounds with strong affinity for the BRD4-BD1 domain and potent antiproliferative activity. nih.gov

The development of 1H-indazol-4,7-dione derivatives as BRD4 inhibitors also illustrates successful lead optimization. This work yielded compound 5i , which exhibited a highly potent half-maximal inhibitory concentration (IC₅₀) of 60 nM. nih.gov The therapeutic potential of this scaffold was further confirmed in an in vivo xenograft model, where the compound significantly reduced tumor size. nih.gov

In the realm of antibacterial drug discovery, novel this compound derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial bacterial cell division protein. nih.gov A series of these compounds were synthesized and assayed for their antibacterial activity, with several derivatives showing significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide. nih.gov

The following tables summarize the biological activities of select optimized derivatives originating from the 1H-indazole scaffold.

Table 1: Anticancer Activity of Optimized Indazole Derivatives

Compound Target Cell Line Activity (IC₅₀) Reference
6o Anticancer K562 5.15 µM mdpi.com
Compound 101 FGFR1 - 69.1 ± 19.8 nM nih.gov
Compound 109 EGFR T790M - 5.3 nM nih.gov
Compound 9d BRD4-BD1 MV4;11 Potent Inhibition nih.gov

| Compound 5i | BRD4 | - | 60 nM | nih.gov |

Table 2: Antibacterial Activity of Optimized this compound Derivatives

Compound Target Organism Activity Reference
Compound 9 S. pyogenes PS 4 µg/mL nih.gov
Compound 12 Penicillin-resistant S. aureus 256-fold more potent than 3-MBA nih.gov

| Compound 18 | Penicillin-resistant S. aureus | 256-fold more potent than 3-MBA | nih.gov |

These examples underscore the versatility of the this compound core in medicinal chemistry, providing a robust foundation for the development of novel therapeutic agents through strategic preclinical optimization. google.com

Advanced Computational and Theoretical Studies of 4 Bromo 1h Indazole

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. dergipark.org.tr By performing DFT calculations, key parameters related to the molecule's reactivity and electronic distribution can be determined, offering insights into its chemical behavior. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. rsc.org The energy of the HOMO (EHOMO) is related to a molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) indicates its capacity to accept electrons. rsc.org The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. researchgate.net

The calculated values for 4-bromo-1H-indazole in the aqueous phase are summarized below. dergipark.org.tr

ParameterValue (eV)
EHOMO-6.61
ELUMO-1.22
Energy Gap (ΔE)5.39
Ionization Potential (I)6.61
Electron Affinity (A)1.22
Chemical Hardness (η)2.70
Global Softness (S)0.19
Electronegativity (χ)3.92
Electrophilicity Index (ω)2.84

The indazole ring exhibits annular tautomerism, meaning the hydrogen atom on the pyrazole (B372694) ring can be located on either of the two nitrogen atoms. beilstein-journals.org This results in two primary tautomeric forms: the 1H-indazole (benzenoid) and the 2H-indazole (quinonoid). beilstein-journals.org

Theoretical studies, including DFT and other high-level calculations, consistently show that for the parent indazole and its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgresearchgate.net The energy difference between these two forms is reported to be in the range of 2 to 8 kcal/mol, depending on the substituents and the computational method used. For the parent indazole, calculations have indicated that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol). csic.es This thermodynamic preference means that this compound is the predominant and more stable tautomeric form of this compound. beilstein-journals.orgresearchgate.net

HOMO-LUMO Analysis and Global Reactivity Descriptors

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While specific molecular docking studies for this compound are not widely published, this computational technique is extensively used for closely related bromo-indazole derivatives to predict and analyze their interactions with biological targets. innovareacademics.inresearchgate.net Molecular docking simulates the binding of a small molecule (ligand) into the active site of a target protein, predicting the preferred binding orientation and affinity. researchgate.net

For instance, derivatives of 6-bromo-1H-indazole have been evaluated as potential inhibitors of the Cyclooxygenase-2 (COX-2) enzyme through molecular docking and molecular dynamics (MD) simulations. innovareacademics.inresearchgate.net These studies calculate the binding energy, with values such as -9.11 kcal/mol reported for a methanone (B1245722) derivative of 6-bromo-1H-indazole, and identify key amino acid residues (like Arg120 and Tyr355) involved in hydrogen bonding and other interactions within the enzyme's active site. innovareacademics.in MD simulations further assess the stability of the ligand-protein complex over time. researchgate.net Such studies on related isomers suggest that this compound could also be a valuable scaffold for designing enzyme inhibitors, with its potential interactions being predictable through similar computational models.

Prediction of Biological Activity and ADMET Properties

Computational methods are also employed to predict the potential biological activities and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of new compounds.

A significant study focused on designing and synthesizing novel derivatives of this compound as potential inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein for bacterial cell division. nih.gov The synthesized compounds were assayed for their antibacterial activity, with results indicating that this class of compounds showed notable activity against certain Gram-positive bacteria, including penicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis. nih.gov This demonstrates a successful application of rational design, where the this compound core was used to generate compounds with a specific, predicted biological activity. nih.gov

In silico tools can also predict the ADMET properties of a compound. researchgate.net For this compound, aggregated data from GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications indicate potential hazards, such as being toxic if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. nih.gov These predictions are a crucial part of the early drug discovery process, helping to identify potential liabilities before extensive experimental testing.

Spectroscopic and Crystallographic Characterization of 4 Bromo 1h Indazole and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 4-bromo-1H-indazole and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous assignment of the molecular structure.

In the ¹H NMR spectrum of indazole derivatives, the proton on the nitrogen atom (N-H) typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. The aromatic protons exhibit characteristic splitting patterns and chemical shifts influenced by the substituents on the indazole ring. For instance, in 6-bromo-1H-indazole derivatives, the bromine atom deshields adjacent protons, causing downfield shifts.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups. For example, in derivatives containing a cyano group (C≡N), the carbon of the nitrile typically appears around δ 115 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing connectivity within the molecule. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the aromatic ring system. HMBC spectra show correlations between protons and carbons over two or three bonds, which is critical for assigning quaternary carbons and confirming the substitution pattern on the indazole core. For example, HMBC correlations can elucidate the structure of bromo- and hydroxy-substituted indole (B1671886) rings, a related class of heterocyclic compounds.

Interactive Table: Representative NMR Data for Indazole Derivatives
Compound Nucleus Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz) Assignment
6-Bromo-4-methyl-1H-indazole-3-carbaldehyde ¹H ~9.8–10.2 s Aldehyde proton
¹³C ~190–195 - Aldehyde carbon
3-Bromo-1H-indole-4-carbonitrile ¹H 8.15 s NH
7.65–7.20 m Ar-H
6.95 s C2-H
¹³C 118.5 - CN
135.2 - C3-Br
124.8–115.4 - Ar-C

Mass Spectrometry and Infrared (IR) Spectroscopy for Molecular Characterization

Mass spectrometry (MS) and infrared (IR) spectroscopy are fundamental tools for the characterization of this compound and its derivatives, providing information on molecular weight and functional groups, respectively.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For instance, a characteristic fragmentation of N-pentylindazole derivatives involves the cleavage of the carbonyl-adamantane bond, producing a prominent N-pentylindazole acylium ion. researchgate.net

Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In this compound derivatives, the N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The C=N stretching frequency for the indazole ring can be seen near 1050 cm⁻¹. banglajol.info Other functional groups, such as carbonyls (C=O) in carbaldehyde or carboxamide derivatives, and cyano groups (C≡N), will also show characteristic absorption bands. For example, the C-Br stretch appears at approximately 550–600 cm⁻¹.

Interactive Table: Spectroscopic Data for this compound
Spectroscopic Technique Feature Observed Value/Range Reference
Mass Spectrometry Molecular Weight 197.03 g/mol
Exact Mass 195.96361 Da nih.gov
Infrared Spectroscopy N-H Stretch ~3300-3500 cm⁻¹ General Range
C=N Stretch ~1050 cm⁻¹ banglajol.info
C-Br Stretch ~550-600 cm⁻¹

X-ray Crystallography for Solid-State Structure Determination

For unambiguous structural confirmation of indazole derivatives, single crystals are grown, often by slow evaporation of a suitable solvent, and then analyzed using X-ray diffraction. The resulting electron density map is used to build a model of the molecular structure, which is then refined to obtain the final crystallographic data.

X-ray crystallography reveals the preferred conformation of the molecule in the solid state. For derivatives with flexible side chains, such as the ethyl group in some quinazolinone derivatives, the crystal structure can show whether the molecule adopts an extended or folded conformation. nih.gov

A crucial aspect of the solid-state structure of indazoles is the formation of hydrogen bonding networks. The N-H group of the indazole ring is a hydrogen bond donor, and the pyrazole (B372694) nitrogen atom can act as a hydrogen bond acceptor. This leads to the formation of intermolecular N-H···N hydrogen bonds, which are a dominant feature in the crystal packing of indazoles. researchgate.net These interactions can result in the formation of various motifs, including dimers, trimers, and catemers (chains). researchgate.netresearchgate.net In some cases, other functional groups, like carbonyls, can also participate in hydrogen bonding, leading to N-H···O interactions. researchgate.net

The nature of the substituents on the indazole ring can significantly influence the supramolecular assembly. For example, fluorinated 3-methyl-1H-indazoles have been observed to form helical catemers, a unique supramolecular arrangement. csic.es The study of these assemblies is important for understanding the physical properties of the material and for the design of new materials with specific properties. nih.gov

Interactive Table: Crystallographic Data for Selected Indazole Derivatives
Compound Crystal System Space Group Key Interactions Reference
1H-Indazole-3-carbaldehyde - - N-H···O hydrogen bonds, π-π stacking, C=O···π interactions, C-H···N hydrogen bonds researchgate.net
4-Chloro-1H-pyrazole Orthorhombic Pnma N-H···N hydrogen bonding (trimeric assembly) researchgate.net
3-Methyl-1H-indazole - - Hydrogen bonded dimers csic.es
3-Trifluoromethyl-1H-indazole - P32 Catemers (helical) csic.es

Future Research Directions and Methodological Advancements

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 4-bromo-1H-indazole and its derivatives is a critical area for innovation, with a strong emphasis on improving efficiency, safety, and environmental sustainability. Traditional methods often involve harsh conditions or generate significant waste, prompting a shift towards greener and more practical alternatives. google.com

Future research is focused on several key areas:

Greener Methodologies: There is a growing interest in developing eco-friendly synthetic protocols. This includes the use of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for indazole derivatives. ajrconline.org Another approach is the development of one-pot reactions that minimize solvent use and purification steps, thereby reducing the environmental footprint. ajrconline.orgresearchgate.net Researchers are also exploring methods that avoid hazardous reagents, such as replacing traditional nitration processes that use sulfuric and nitric acid with safer alternatives to reduce toxic waste. google.com

Catalyst Innovation: The use of novel catalysts is a significant avenue of research. While palladium-catalyzed cross-coupling reactions are common for functionalizing the indazole core, efforts are being made to develop more economical and sustainable catalyst systems, potentially using more abundant metals or even metal-free conditions. researchgate.netnih.gov

Flow Chemistry: The application of continuous flow reactors for the synthesis of indazole derivatives is a promising area. Flow chemistry offers benefits such as enhanced safety for exothermic reactions, improved reproducibility, and the potential for streamlined, automated large-scale production.

Exploration of New Biological Targets and Therapeutic Areas for this compound Derivatives

While this compound derivatives have established roles as anticancer and antibacterial agents, significant opportunities exist to explore new biological targets and expand their therapeutic applications. nih.govresearchgate.net The versatility of the indazole scaffold allows for diverse functionalization, enabling the creation of molecules tailored to interact with a wide array of biological systems. researchgate.netchemimpex.com

Key future directions include:

Novel Anticancer Mechanisms: Beyond the established inhibition of kinases like FGFR and c-Kit, research is expanding to identify new anticancer targets. nih.gov This includes investigating the potential of these derivatives to modulate other signaling pathways involved in tumor growth, metastasis, and drug resistance. rsc.org

Antibacterial Drug Development: A promising area of research is the development of this compound derivatives as inhibitors of the bacterial cell division protein FtsZ. nih.govnih.gov This represents a novel antibacterial mechanism that could be effective against drug-resistant strains. nih.gov Studies have shown that specific derivatives exhibit potent activity against penicillin-resistant Staphylococcus aureus and Streptococcus pyogenes. nih.govnih.gov

Neurodegenerative Diseases: The application of indazole derivatives in treating neurological disorders is an emerging field. chemimpex.com Research into their ability to modulate targets relevant to diseases like Alzheimer's or Parkinson's could open up new therapeutic avenues.

Anti-inflammatory and Antiviral Agents: Preliminary studies suggest that indazole derivatives possess anti-inflammatory and antiviral properties. researchgate.net Future research will focus on identifying the specific molecular targets responsible for these effects, such as inhibiting inflammatory enzymes or viral proteases, and optimizing the scaffold for these activities. researchgate.net

Other Therapeutic Areas: The structural features of the indazole ring make it a candidate for interacting with a wide range of receptors and enzymes. researchgate.net This includes potential applications as antidiabetic, anti-parasitic (e.g., against Leishmania), and antifungal agents. researchgate.netnih.gov

The following table summarizes some of the investigated biological targets for derivatives of this compound.

Biological Target ClassSpecific Target ExampleTherapeutic AreaReference
Protein KinasesFibroblast Growth Factor Receptors (FGFRs)Anticancer nih.gov
Bacterial ProteinsFilamentous temperature-sensitive protein Z (FtsZ)Antibacterial nih.govnih.gov
Enzymes in Inflammatory PathwaysJanus Kinase (JAK)Anti-inflammatory nih.gov
Enzymes in Immune ResponseIndoleamine 2,3-dioxygenase 1 (IDO1)Anticancer (Immunotherapy) nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of this compound derivatives. These computational tools can process vast datasets to identify patterns and make predictions, significantly accelerating the drug discovery cycle. uni-muenchen.deacs.org

Future applications in this domain include:

Predictive Modeling for Synthesis: AI algorithms can be trained on reaction data to predict the outcomes of synthetic steps, including yield and potential byproducts. uni-muenchen.de This allows chemists to select the most promising synthetic routes before entering the lab, saving time and resources. This is particularly valuable for complex modifications of the indazole core. uni-muenchen.deacs.org

De Novo Drug Design: Machine learning models can generate novel molecular structures based on desired properties. By learning from existing active molecules, these models can design new this compound derivatives with a high probability of being active against a specific biological target. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR): Advanced QSAR models powered by machine learning can create highly accurate predictions of a compound's biological activity based on its chemical structure. researchgate.net This enables the rapid virtual screening of large libraries of potential this compound derivatives to prioritize which ones to synthesize and test. researchgate.netfrontiersin.org

Lead Optimization: AI can guide the optimization of lead compounds by predicting how small structural changes will affect properties like binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. uni-muenchen.de This data-driven approach can lead to more efficient development of drug candidates with improved pharmacological profiles.

Advanced Mechanistic Investigations of Biological Action and Chemical Transformations

A deeper understanding of the molecular mechanisms underlying the biological activity and chemical synthesis of this compound derivatives is crucial for rational drug design and process optimization. Future research will employ sophisticated analytical and computational techniques to elucidate these mechanisms in greater detail.

Mechanisms of Biological Action: To move beyond identifying a biological target, researchers will focus on how these derivatives interact with their targets at an atomic level. Techniques like X-ray crystallography and cryo-electron microscopy can reveal the precise binding modes of indazole derivatives within a protein's active site. frontiersin.org Furthermore, computational methods such as molecular docking and molecular dynamics (MD) simulations can be used to study the dynamics of these interactions and understand how they lead to inhibition or activation of the target protein. nih.govfrontiersin.orgacs.org These studies can reveal key interactions that are critical for potency and selectivity, guiding further design. acs.org

Mechanisms of Chemical Transformations: For synthetic chemistry, understanding the reaction mechanisms is key to improving efficiency and control. For instance, in the regioselective cyclization to form the indazole ring, it is important to understand the factors—such as solvent, temperature, and steric or electronic effects—that favor the formation of the desired isomer. mdpi.comchemrxiv.org Plausible pathways can be proposed and investigated through a combination of experimental studies and computational chemistry to clarify the mechanistic basis of regioselectivity. mdpi.com This knowledge can then be applied to design more robust and efficient synthetic routes. chemrxiv.org

Q & A

Q. What are the established synthetic routes for preparing 4-bromo-1H-indazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is commonly synthesized via halogenation of indazole derivatives or through palladium-catalyzed cross-coupling reactions. For example, direct C3-arylation of 2H-indazole derivatives with aryl bromides using Pd(OAc)₂ as a catalyst in DMA solvent achieves moderate yields (45–65%) under optimized conditions. Reaction parameters such as catalyst loading (1–2 mol%), temperature (100–120°C), and choice of base (KOAc) significantly impact yield and purity . Purification via column chromatography or recrystallization is recommended to remove unreacted starting materials and Pd residues.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • 1H/13C NMR : Aromatic protons in the indazole ring appear as multiplets between δ 7.2–8.4 ppm, with the bromine substituent causing deshielding effects. The NH proton typically resonates as a singlet at δ ~12.5 ppm .
  • FTIR : Stretching vibrations for C-Br appear at ~590 cm⁻¹, while C=N (imidazole ring) absorbs at ~1610 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks at m/z 197.03 (M⁺) confirm molecular weight, with fragmentation patterns showing loss of Br (79.9 amu) .
  • HPLC : Reverse-phase chromatography with a C18 column and UV detection at 254 nm ensures purity (>95%) by resolving polar byproducts .

Q. What strategies are recommended for achieving high purity (>95%) in this compound synthesis, and how can common byproducts be identified and removed?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate crystalline product, exploiting solubility differences between the target compound and dibromo-substituted byproducts .
  • Byproduct Identification : LC-MS and 2D NMR (COSY, HSQC) help detect dihalogenated impurities (e.g., 4,6-dibromo-1H-indazole) formed via over-halogenation. TLC (Rf ~0.65 in ethyl acetate/hexane) aids in monitoring reaction progress .

Advanced Research Questions

Q. How does the bromine substituent at the 4-position influence the reactivity of 1H-indazole in palladium-catalyzed cross-coupling reactions, and what catalytic systems show optimal performance?

  • Methodological Answer : The electron-withdrawing bromine group at C4 enhances electrophilicity, facilitating oxidative addition with Pd(0) catalysts. Bidentate ligands like 1,4-bis(diphenylphosphino)butane (dppb) improve catalytic efficiency in Suzuki-Miyaura couplings, achieving >80% conversion with arylboronic acids. However, competing protodebromination can occur under high-temperature conditions (>130°C), necessitating careful control of reaction time and temperature .

Q. What computational approaches are suitable for predicting the binding affinity of this compound derivatives to biological targets, and how do docking results correlate with experimental bioactivity data?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like EGFR. The bromine atom often forms hydrophobic contacts with residues in the ATP-binding pocket (e.g., Leu694 in EGFR), with docking scores (ΔG ~-9.2 kcal/mol) correlating with IC₅₀ values in kinase inhibition assays .
  • MD Simulations : GROMACS or AMBER simulations (50 ns) assess stability of ligand-receptor complexes, with RMSD <2.0 Å indicating stable binding .

Q. How can researchers resolve contradictions in reported melting points and spectral data for this compound across different synthetic protocols?

  • Methodological Answer : Discrepancies in melting points (e.g., 123–127°C vs. 180–185°C) often arise from polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphic forms and thermogravimetric analysis (TGA) to quantify solvent content. Cross-validate spectral data against high-purity standards (e.g., NIST reference materials) and report solvent systems (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts in NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.